molecular formula C23H18O3S3 B519644 4-(5-thioxo-5H-1,2-dithiol-3-yl)phenyl 2-(2-methoxynaphthalen-6-yl)propanoate

4-(5-thioxo-5H-1,2-dithiol-3-yl)phenyl 2-(2-methoxynaphthalen-6-yl)propanoate

Cat. No.: B519644
M. Wt: 438.6 g/mol
InChI Key: ABPAEYXKEGBGCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ATB-345 is a Hydrogen sulfide-releasing cyclooxygenase inhibitor.

Properties

Molecular Formula

C23H18O3S3

Molecular Weight

438.6 g/mol

IUPAC Name

4-(3-thioxo-3H-1,2-dithiol-5-yl)phenyl 2-(6-methoxynaphthalen-2-yl)propanoate

InChI

InChI=1S/C23H18O3S3/c1-14(16-3-4-18-12-20(25-2)10-7-17(18)11-16)23(24)26-19-8-5-15(6-9-19)21-13-22(27)29-28-21/h3-14H,1-2H3

InChI Key

ABPAEYXKEGBGCR-UHFFFAOYSA-N

SMILES

CC(C1=CC=C2C=C(OC)C=CC2=C1)C(OC3=CC=C(C4=CC(SS4)=S)C=C3)=O

Canonical SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OC3=CC=C(C=C3)C4=CC(=S)SS4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ATB345;  ATB 345;  ATB-345

Origin of Product

United States

Synthesis routes and methods

Procedure details

To the solution of 1 (naproxen, 595 mg, 2.58 mmol) in 20 mL of dimethylformamide, hydroxybenzotriazole (388 mg, 2.87 mmol) and DCC (593 mg, 2.87 mmol) were added with stirring at 0° C. for 1 h. To the reaction mixture 5-p-hydroxyphenyl-1,2-dithiole-3-thione (2; 650 mg, 2.87 mmol) was added and stirred for 1 h at 0° C. and 2 h at room temperature. After filtration, the filtrate was evaporated under reduced pressure to remove the solvent. The oily residue thus obtained was dissolved in ethyl acetate; the organic layer was washed with brine, with NaHCO3 5%, with citric acid 10% and than dried on anhydrous MgSO4, filtered and the solvent evaporated. The crude product was loaded on a silica gel open column and eluted with dichloromethane, from which 4-(5-thioxo-5H-1,2-dithiol-3-yl)phenyl 2-(2-methoxynaphthalen-6-yl)propanoate (3) was obtained (406 mg, 36% yield).
Quantity
0 (± 1) mol
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Reaction Step One
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388 mg
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Reaction Step One
Name
Quantity
593 mg
Type
reactant
Reaction Step One
Quantity
20 mL
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solvent
Reaction Step One
Quantity
650 mg
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reactant
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0 (± 1) mol
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-thioxo-5H-1,2-dithiol-3-yl)phenyl 2-(2-methoxynaphthalen-6-yl)propanoate
Reactant of Route 2
Reactant of Route 2
4-(5-thioxo-5H-1,2-dithiol-3-yl)phenyl 2-(2-methoxynaphthalen-6-yl)propanoate
Reactant of Route 3
4-(5-thioxo-5H-1,2-dithiol-3-yl)phenyl 2-(2-methoxynaphthalen-6-yl)propanoate
Reactant of Route 4
4-(5-thioxo-5H-1,2-dithiol-3-yl)phenyl 2-(2-methoxynaphthalen-6-yl)propanoate
Reactant of Route 5
4-(5-thioxo-5H-1,2-dithiol-3-yl)phenyl 2-(2-methoxynaphthalen-6-yl)propanoate
Reactant of Route 6
4-(5-thioxo-5H-1,2-dithiol-3-yl)phenyl 2-(2-methoxynaphthalen-6-yl)propanoate

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